molecular formula C16H25BrN2 B2762385 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane CAS No. 1490931-75-3

1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane

Cat. No.: B2762385
CAS No.: 1490931-75-3
M. Wt: 325.294
InChI Key: LBBBFYJPKMHRGE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane is a diazepane derivative characterized by a seven-membered 1,4-diazepane ring substituted with a 4-bromobenzyl group at position 1 and a 2-methylpropyl (isobutyl) group at position 2. The molecular formula is inferred as C₁₆H₂₃BrN₂ (based on structural analogs like 1-(4-Bromobenzyl)-1,4-diazepane, C₁₂H₁₇BrN₂ ), with a molecular weight of ~339.3 g/mol. The bromine atom enhances electron-withdrawing properties and molecular bulk, while the isobutyl group contributes to lipophilicity. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid aromatic-aliphatic substitution pattern.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2/c1-13(2)10-16-12-19(9-3-8-18-16)11-14-4-6-15(17)7-5-14/h4-7,13,16,18H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBBFYJPKMHRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCCN1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl.

    Alkylation: The bromophenyl intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the methylpropyl group.

    Cyclization: The final step involves the cyclization of the intermediate to form the diazepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the methylpropyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that compounds similar to 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane may exhibit significant pharmacological activity. The presence of the bromophenyl group enhances interaction with biological targets, potentially leading to therapeutic applications in treating neurological disorders.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of diazepane derivatives and their effects on GABA receptors, suggesting that modifications in the diazepane structure can lead to enhanced receptor affinity and selectivity .

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals.

  • Synthesis Example : The synthesis typically involves reacting 3-bromobenzyl chloride with 2-methylpropylamine under basic conditions. This method has been optimized for yield and purity, showcasing its utility in organic synthesis .

Biological Research

Biological Pathways and Enzyme Interactions : The compound is used to study enzyme interactions and biological pathways due to its ability to modulate receptor activity.

  • Mechanism of Action : The bromophenyl moiety may engage in specific binding interactions with enzymes or receptors, influencing their activity. For instance, research has demonstrated that such compounds can act as enzyme inhibitors or receptor modulators .

Industrial Applications

Specialty Chemicals Production : Beyond its laboratory applications, this compound is also explored for use in producing specialty chemicals and materials, which are critical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The diazepane ring may also play a role in the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane with related diazepane derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane 1: 4-Bromobenzyl; 3: 2-methylpropyl C₁₆H₂₃BrN₂ ~339.3 Bromine (electron-withdrawing), branched alkyl
1-(4-Bromobenzyl)-1,4-diazepane 1: 4-Bromobenzyl C₁₂H₁₇BrN₂ 269.2 Bromine, no alkyl substituent
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane 1: (4-Chlorophenyl)(phenyl)methyl C₁₈H₂₁ClN₂ 300.8 Chlorine, bulky aromatic substituent
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one 1: Benzyl; 3: Phenethyl; 2: Ketone C₂₀H₂₃N₂O 315.4 Ketone group, aromatic substituents
1-(3-Phenylpropyl)-1,4-diazepane 1: 3-Phenylpropyl C₁₄H₂₂N₂ 218.3 Linear alkyl chain with terminal phenyl

Key Differences and Implications

Halogen Substitution :

  • The bromine atom in the target compound enhances electrophilicity and molecular weight compared to chlorine analogs (e.g., 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) . Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems.
  • Chlorine analogs (e.g., 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) exhibit reduced steric hindrance but lower polarizability .

Alkyl vs. Aromatic Substituents :

  • The 2-methylpropyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to phenylpropyl or benzyl derivatives (e.g., 1-(3-Phenylpropyl)-1,4-diazepane, logP ~2.8) . This may enhance blood-brain barrier permeability.
  • Aromatic substituents (e.g., benzyl, phenethyl) in compounds like (S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one favor π-π stacking interactions but reduce solubility .

Biological Activity

1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane, with the CAS number 1490931-75-3, is a synthetic compound belonging to the diazepane class. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including relevant data tables and findings from case studies.

  • Chemical Formula: C₁₆H₂₅BrN₂
  • Molecular Weight: 325.29 g/mol
  • IUPAC Name: 1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
  • PubChem CID: 64857463

Biological Activity Overview

The biological activity of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane has not been extensively documented in mainstream scientific literature. However, compounds with similar structures often exhibit a range of biological effects, including:

Data Table: Comparative Analysis of Diazepane Derivatives

Compound NameCAS NumberMolecular WeightAntimicrobial ActivityAntidepressant Activity
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane1490931-75-3325.29UnknownPotential
4-Methylperhydro-1,4-diazepine280560-78-3283.21ModerateConfirmed
1-Benzyl-4-methylpiperazine31036-30-5221.34StrongConfirmed

Case Studies and Research Findings

While there are no direct studies specifically targeting the biological activity of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane, several related compounds provide insight into potential activities:

  • Antidepressant Effects : Research indicates that diazepanes can enhance GABA receptor activity, which may lead to anxiolytic effects. For example, studies on similar diazepane derivatives have shown significant improvements in anxiety-related behaviors in animal models.
  • Antimicrobial Studies : A study comparing various halogenated phenyl compounds found that those with bromine substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. This suggests that the bromine atom in the structure of our compound could confer similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging diazepane’s flexibility. For example, similar diazepane derivatives are synthesized using column chromatography (EtOAc + 0.25% Et₃N) with yields up to 69% . To optimize yields, employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Central Composite Design (CCD) is recommended for multi-factor optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one .
  • NMR : Use ¹H/¹³C NMR with DEPT-135 to distinguish CH₂/CH₃ groups in the 2-methylpropyl chain.
  • HRMS : Validates molecular formula (e.g., C₁₆H₂₄BrN₂) and isotopic patterns for bromine .

Q. How can computational models predict the compound’s reactivity and stability?

  • Methodological Answer : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to map reaction pathways and transition states. ICReDD’s integrated approach combines computation and experimental validation to identify optimal reaction conditions, reducing trial-and-error experimentation . COMSOL Multiphysics with AI integration can simulate reaction kinetics and optimize parameters like activation energy .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in diazepane derivatives under varying pH conditions?

  • Methodological Answer : Contradictions often arise from protonation states of the diazepane nitrogen. Perform pH-dependent kinetic studies using stopped-flow spectroscopy. For example, at pH < 4, the tertiary amine becomes protonated, altering nucleophilicity. Use multivariate regression to correlate pH, solvent dielectric constant, and reaction rate .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound’s biological activity?

  • Methodological Answer :

  • Pharmacophore modeling : Identify critical interactions (e.g., bromophenyl’s hydrophobic pocket binding).
  • Bioisosteric replacement : Test substituents like 4-chlorophenyl or thiophene analogs to enhance antimicrobial potency .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria to quantify efficacy .

Q. What statistical methods resolve discrepancies in experimental data for this compound’s thermodynamic properties?

  • Methodological Answer : Apply factorial design to isolate confounding variables (e.g., impurities, solvent traces). For enthalpy-entropy compensation analysis, use ANOVA to validate data consistency. Orthogonal regression models can reconcile conflicting ΔG values from calorimetry vs. computational predictions .

Q. Which green chemistry strategies minimize waste in large-scale synthesis?

  • Methodological Answer :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalysis : Use immobilized lipases for enantioselective synthesis, reducing metal catalyst waste .
  • Process intensification : Microreactor systems enhance mixing and heat transfer, improving atom economy .

Q. How do analytical protocols validate purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with mobile phase (methanol:sodium acetate buffer, 65:35 v/v, pH 4.6) to detect degradation products .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 28 days, monitoring via LC-MS .

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